molecular formula C10H9FO2 B3177420 (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 161711-27-9

(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B3177420
CAS No.: 161711-27-9
M. Wt: 180.17 g/mol
InChI Key: QJJWMUZHTDQZDW-DTWKUNHWSA-N
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Description

(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a fluorophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a fluorophenyl-substituted alkene, followed by carboxylation. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors to ensure high efficiency and yield. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, while the cyclopropane ring can provide rigidity and stability to the molecule. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid

Uniqueness

(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, reactivity, and biological activity. The fluorine atom can enhance metabolic stability and improve the compound’s pharmacokinetic profile compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJWMUZHTDQZDW-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175275-74-8
Record name rac-(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid

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